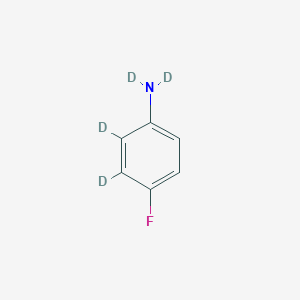

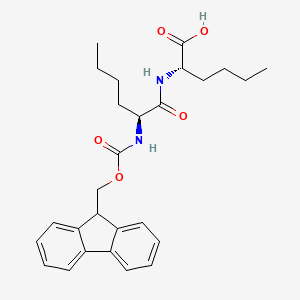

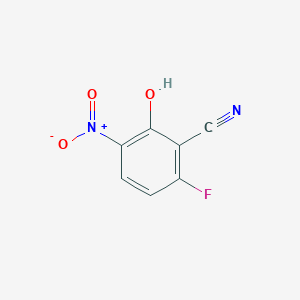

![molecular formula C6H12F2O3 B1447242 2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol CAS No. 1435806-96-4](/img/structure/B1447242.png)

2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol

Vue d'ensemble

Description

“2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol” is a chemical compound with the molecular formula C6H12F2O3 . It is similar to 2-(2-Ethoxyethoxy)ethanol, which is a solvent for dyes, nitrocellulose, paints, inks, and resins .

Synthesis Analysis

While specific synthesis methods for “2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol” were not found, similar compounds such as 2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol and 2-[2-(2-Chloroethoxy)ethoxy]ethanol have been used in the synthesis of various other compounds .Molecular Structure Analysis

The molecular weight of “2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol” is 170.16 . The InChI key is JKJNRFNWOLZMQC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol” is a liquid at ambient temperature . The predicted boiling point is 159.4±30.0 °C, and the predicted density is 1.149±0.06 g/cm3 .Applications De Recherche Scientifique

Material Science: Electrolytes for Lithium Metal Batteries

In material science, this compound has been studied for its potential use in lithium metal batteries (LMBs). Researchers have found that monofluorinated ethers like 2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol can improve the cycling stability of LMBs due to stable solid-electrolyte interphase (SEI) formation and good oxidative stability . This compound, with its unique structure, provides better ionic conductivity and lower overpotential, which is crucial for high-rate conditions in battery applications.

Chemical Synthesis: Intermediate for Antidiabetic Agents

In chemical synthesis, this fluorinated ether is used as an intermediate in the preparation of benzylbenzene glycoside derivatives, which are explored as antidiabetic agents . Its unique properties make it suitable for creating complex molecules that can interact with biological systems to regulate blood sugar levels.

Chromatography: Solvent and Stationary Phase Modifier

Chromatography utilizes 2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol as a solvent and stationary phase modifier due to its polarity and ability to interact with various analytes. This enhances the separation process, especially in the analysis of complex mixtures .

Analytical Research: Solvent for Spectroscopic Analysis

In analytical research, this compound is used as a solvent in spectroscopic analysis. Its low reactivity and high dielectric constant make it an excellent medium for observing reactions and analyzing the composition of substances .

Life Science: Research on Cellular Processes

In life science, 2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol is used in studying cellular processes. Its fluorinated structure allows it to be used in tracing and imaging applications, helping scientists understand the inner workings of cells .

Pharmaceuticals: Solvent for Drug Formulation

The pharmaceutical industry uses this compound as a solvent in drug formulation. Its properties help in creating stable and effective pharmaceutical preparations, potentially improving the delivery and efficacy of medications .

Environmental Science: Greenhouse Gas Absorption

Environmental science research has explored the use of fluorinated ethers like 2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol in greenhouse gas absorption. Its chemical structure could be beneficial in capturing gases like carbon dioxide, contributing to efforts in reducing global warming .

Energy Storage: Enhancing Electrolyte Stability

In the field of energy storage, this compound is investigated for its role in enhancing the stability of electrolytes. It is particularly useful in developing less fluorinated structures for better environmental compatibility and performance in energy storage systems .

Safety And Hazards

Propriétés

IUPAC Name |

2-[2-(2,2-difluoroethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2O3/c7-6(8)5-11-4-3-10-2-1-9/h6,9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJNRFNWOLZMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

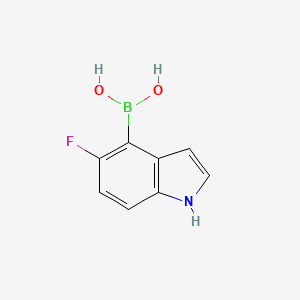

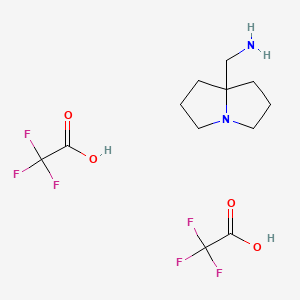

![[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1447161.png)

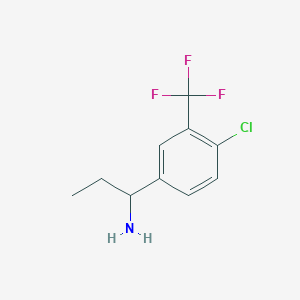

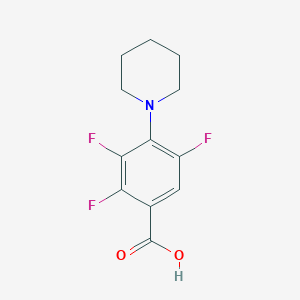

![2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B1447175.png)

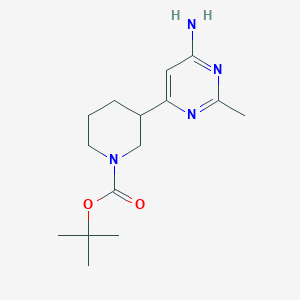

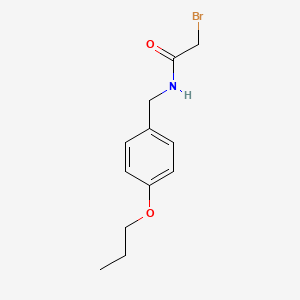

![N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide](/img/structure/B1447176.png)